Cas no 213133-77-8 (2-(3,4-Dichlorobenzyl)-1H-benzodimidazole)
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole
- 2-(3,4-Dichlorobenzyl)-1H-benzimidazole
- 2-(3,4-Dichlorobenzyl)benzimidazole
- 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole
- 5002 2-(3,4-DICHLOROBENZYL)-1H BENZIMIDAZOLE
- 2-(1H-PYRAZOL-1-YL)PROPANOIC ACID
- 2-(3,4-dichlorobenzyl)-1H benzimidazole
- AK113728
- 2-(3, 4-Dichlorobenzyl)-1H-benzo[d]imidazole
- PubChem12564
- KSC496G7T
- Jsp004342
- XPFCXIKQEQOMMW-UHFFFAOYSA-N
- VI10085
- SEL10763070
- 2-(3,4-Dich
- Q-101106
- A4596
- CHEMBL549192
- AC-4791
- AMY18260
- MFCD09743967
- CS-0155894
- TCMDC-125878
- DTXSID60597729
- 2-[(3,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole
- 213133-77-8
- SCHEMBL2176597
- DS-6342
- AKOS008962096
- FT-0657466
- DB-010863
- 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole
-
- MDL: MFCD09743967
- Inchi: 1S/C14H10Cl2N2/c15-10-6-5-9(7-11(10)16)8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)
- InChI Key: XPFCXIKQEQOMMW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CC1=NC2C=CC=CC=2N1)Cl
Computed Properties
- Exact Mass: 276.02200
- Monoisotopic Mass: 276.0221037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 4.7
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 505.6°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.528
- PSA: 28.68000
- LogP: 4.46050
- Vapor Pressure: No data available
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature(BD19352)
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D077625-500mg |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 500mg |
$ 360.00 | 2022-06-06 | ||
| TRC | D077625-1000mg |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 1g |
$ 590.00 | 2022-06-06 | ||
| TRC | D077625-2500mg |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 2500mg |
$ 1170.00 | 2022-06-06 | ||
| Alichem | A069002592-100g |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 95% | 100g |
$210.00 | 2023-09-02 | |
| Chemenu | CM157002-100g |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 95% | 100g |
$204 | 2021-06-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN949-5g |
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole |
213133-77-8 | 97% | 5g |
190.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN949-25g |
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole |
213133-77-8 | 97% | 25g |
760CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HN949-1g |
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole |
213133-77-8 | 97% | 1g |
57.0CNY | 2021-07-12 | |
| Chemenu | CM157002-25g |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 95% | 25g |
$*** | 2023-03-31 | |
| Chemenu | CM157002-100g |
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole |
213133-77-8 | 95% | 100g |
$*** | 2023-03-31 |
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Suppliers
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole Related Literature
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole
Comprehensive Overview of 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole (CAS No. 213133-77-8)
2-(3,4-Dichlorobenzyl)-1H-benzodimidazole (CAS No. 213133-77-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzimidazole derivative is characterized by its unique molecular structure, featuring a 3,4-dichlorobenzyl substituent, which enhances its potential for diverse applications. Researchers and industry professionals frequently search for terms like "benzodimidazole derivatives," "CAS 213133-77-8 uses," and "dichlorobenzyl compounds" to explore its properties and applications.
The compound's molecular framework, combining a benzodimidazole core with a dichlorobenzyl group, contributes to its stability and reactivity. This structural feature makes it a candidate for drug discovery, particularly in targeting enzymes or receptors where halogenated aromatic systems play a critical role. Recent studies highlight its potential in addressing challenges related to "small molecule therapeutics" and "bioactive heterocycles," aligning with trends in precision medicine and targeted drug delivery.
In materials science, 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole is investigated for its role in synthesizing advanced polymers and coatings. Its ability to modify surface properties and resist degradation under harsh conditions makes it valuable for industries focusing on "high-performance materials" and "corrosion inhibitors." These applications resonate with current demands for sustainable and durable materials in aerospace, automotive, and electronics sectors.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound. Researchers often query "how to purify 213133-77-8" or "spectral data for benzodimidazole derivatives," underscoring the need for reliable protocols in handling and analysis. Proper storage conditions—typically under inert atmospheres and low temperatures—are essential to maintain its integrity, a topic frequently discussed in forums and technical guides.
The growing interest in green chemistry has also influenced the synthesis and application of 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole. Innovations in solvent-free reactions and catalytic methods aim to reduce environmental impact while maintaining yield and purity. Searches for "eco-friendly synthesis of halogenated compounds" reflect this shift, highlighting the compound's relevance in sustainable industrial practices.
In summary, 2-(3,4-Dichlorobenzyl)-1H-benzodimidazole (CAS No. 213133-77-8) represents a versatile compound with broad implications across pharmaceuticals and materials science. Its structural uniqueness and functional adaptability continue to inspire research, addressing both traditional challenges and emerging trends like "molecular design" and "green synthesis." As scientific inquiry evolves, this compound remains a focal point for innovation and application-driven studies.
213133-77-8 (2-(3,4-Dichlorobenzyl)-1H-benzodimidazole) Related Products
- 1212-48-2(Bendazol hydrochloride)
- 154660-96-5(2-(2,4-Dichlorobenzyl)-1H-benzodimidazole)
- 93912-66-4(1H-Benzimidazole, 2,2'-methylenebis[5,6-dichloro-)
- 5468-66-6(2-(4-Chlorobenzyl)benzimidazole)
- 621-72-7(Bendazol)
- 5463-65-0(2-[(3-methylphenyl)methyl]-1h-benzimidazole)
- 115583-18-1(Ethanone,1-[2-[(4-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-)
- 53193-44-5(1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI))
- 7118-63-0(5-chloro-2-(phenylmethyl)-1H-Benzimidazole)
- 82326-40-7(1H-Benzimidazole,2-(2-naphthalenylmethyl)-)